molecular formula C27H22FN5O3S2 B12148823 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148823
M. Wt: 547.6 g/mol
InChI Key: PWVAHDMWECDVDU-JWGURIENSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates several pharmacologically active motifs, including a 2-fluorophenylpiperazine group and a rhodanine-based thiazolidinone scaffold, which are commonly associated with kinase inhibition and protein-ligand interactions https://pubchem.ncbi.nlm.nih.gov/ . This compound is primarily investigated for its potential as a multi-targeted agent, with studies suggesting activity against various kinases and phosphodiesterases (PDEs) https://www.ebi.ac.uk/chebi/ . Its research value lies in probing intracellular signaling pathways, such as those involving PI3K/Akt/mTOR and cyclic nucleotide cascades, which are crucial in areas like oncology for understanding cancer cell proliferation and apoptosis, and in neurology for exploring neurodegenerative disease mechanisms https://www.rcsb.org/ . The mechanism of action is proposed to involve competitive binding to the ATP-binding site of specific kinase domains or allosteric modulation of PDE enzymes, thereby disrupting key signal transduction events. This product is intended for non-clinical, in vitro research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C27H22FN5O3S2

Molecular Weight

547.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H22FN5O3S2/c28-20-7-1-2-8-21(20)30-11-13-31(14-12-30)24-19(25(34)32-10-4-3-9-23(32)29-24)16-22-26(35)33(27(37)38-22)17-18-6-5-15-36-18/h1-10,15-16H,11-14,17H2/b22-16-

InChI Key

PWVAHDMWECDVDU-JWGURIENSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the piperazine ring and the fluorophenyl group. The final steps involve the formation of the thiazolidinone moiety and the furan ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile pharmacophore. Below is a comparative analysis of Compound A with key analogues:

Compound Name / ID Key Substituents Biological Activity / Notes Reference
Compound A 2-(4-(2-fluorophenyl)piperazin-1-yl), 3-(Z-thiazolidinone-furan-2-ylmethyl) Potential dual activity (enzyme inhibition + antioxidant properties inferred from SAR)
Ocaperidone (3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl}-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) 6-fluoro-benzisoxazolyl-piperidine, ethyl side chain Antipsychotic activity; binds dopamine/serotonin receptors
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives Piperazine-ethyl side chain, sulfonyl chloride modifications Antiproliferative activity against human cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM for derivatives 6a–j)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Benzisoxazolyl-piperidinium, tetrahydro-pyrido scaffold Crystallographic data available; potential CNS activity
Pyrido[1,2-a]pyrimidin-4-ones with hydroxyl/catechol groups 6- or 9-hydroxyl substituents Aldose reductase inhibitors (IC₅₀ = 0.1–2.5 μM); antioxidant activity (EC₅₀ = 10–50 μM for catechol derivatives)

Key Structural Insights :

  • Piperazine/piperidine moieties (common in Compound A , Ocaperidone, and others) enhance solubility and receptor binding .
  • Thioxo-thiazolidinone in Compound A mirrors the bioactive thiazole/oxazole motifs in antimicrobial agents .
  • Furan-2-ylmethyl substitution may confer selectivity, analogous to the benzisoxazole in Ocaperidone .
Enzyme Inhibition
  • Aldose Reductase (ALR2) Inhibition: Pyrido[1,2-a]pyrimidin-4-ones with hydroxyl groups (e.g., IC₅₀ = 0.1 μM for compound 14) outperform Compound A in direct comparisons, but the thioxo-thiazolidinone in Compound A may target other enzymes (e.g., kinases or proteases) .
  • Antioxidant Activity: Catechol derivatives exhibit EC₅₀ = 10–50 μM , whereas Compound A’s furan-thiazolidinone moiety may offer moderate radical scavenging.
Antiproliferative Activity
Antimicrobial Potential
  • Nitro-pyrido[1,2-a]pyrimidin-4-ones (e.g., 3-nitro derivatives) show activity against Trichomonas foetus and Leishmania donovani . Compound A’s thioxo group may enhance similar effects.

Comparison with Analogues :

  • Ocaperidone uses a piperidine-ethyl side chain for dopamine receptor binding .
  • Aldose reductase inhibitors prioritize hydroxyl groups over thioxo motifs for H-bonding with ALR2 .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure integrates several functional groups, which may contribute to its pharmacological properties.

Structural Features

The compound features a pyrido[1,2-a]pyrimidin-4-one core, a piperazine moiety, and a thiazolidinone derivative. The presence of a fluorophenyl group is significant for enhancing its biological activity. The structural characteristics are summarized in the following table:

Component Structural Features Biological Activity
Pyrido[1,2-a]pyrimidin-4-oneCore structurePotential anticancer properties
PiperazineRing structureModulates neurotransmitter systems
ThiazolidinoneHeterocyclic derivativeInhibits nucleoside transporters

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • A study on derivatives of thiazolidinones reported significant antibacterial activity against gram-positive bacteria, indicating that modifications in the thiazolidinone structure can enhance biological efficacy .
  • Another investigation highlighted the synthesis of pyrimidine derivatives that exhibited selective inhibition of certain enzymes associated with cancer progression, suggesting a potential pathway for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • The inhibition of ENTs may alter adenosine levels in the tumor microenvironment, potentially leading to reduced tumor growth.
  • The interaction with neurotransmitter systems via the piperazine ring may modulate synaptic transmission and influence mood-related pathways.

Q & A

Q. Table 1: Critical Reaction Parameters

StepKey Reagents/ConditionsPurpose
12-fluorophenyl-piperazine, K₂CO₃, DMF, 80°CPiperazine coupling
23-(furan-2-ylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene, DBU, −20°CZ-configuration control

Basic Question: What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Z-configuration (e.g., distinct olefinic proton coupling constants) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
  • HPLC : Purity assessment (>95% purity required for biological assays) .

Basic Question: How is the compound’s solubility and stability optimized for in vitro assays?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-formulation studies via shake-flask method determine pH-dependent solubility .
  • Stability : Conduct forced degradation studies under heat, light, and humidity. Stabilize with antioxidants (e.g., BHT) if thiol oxidation is observed .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-methoxyphenyl or benzodioxole) to probe electronic/steric effects .

Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding .

Computational Docking : Prioritize analogs with improved predicted binding energies (e.g., AutoDock Vina) .

Q. Table 2: SAR Design Parameters

ModificationBiological ImpactReference
2-Fluorophenyl → 4-MethoxyphenylIncreased solubility, reduced off-target effects
Furan-2-ylmethyl → BenzodioxoleEnhanced π-π stacking with hydrophobic pockets

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Experiments : Use standardized protocols (e.g., cell lines, assay conditions) to minimize variability .
  • Control Variables : Test batch-to-batch compound purity and solvent effects.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: What computational approaches are used to model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories to assess stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with active-site residues) .

Advanced Question: What methodologies elucidate the compound’s mechanism of action (MoA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative receptor .
  • Metabolomics : Profile downstream metabolic changes via LC-MS to map pathways affected .

Advanced Question: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be exploited for drug design?

Methodological Answer:

  • Crystallography : Resolve binding modes to identify key interactions (e.g., furan-oxygen hydrogen bonds with catalytic lysine) .
  • Supramolecular Chemistry : Design derivatives with extended π-systems (e.g., naphthyl groups) to enhance target affinity .

Advanced Question: What strategies assess the compound’s pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • In Vivo PK Studies : Administer orally/intravenously to rodents; collect plasma for LC-MS/MS analysis of half-life and bioavailability .
  • hERG Assay : Screen for cardiotoxicity using patch-clamp electrophysiology .
  • AMES Test : Evaluate mutagenicity with Salmonella typhimurium strains .

Advanced Question: How do researchers validate computational predictions experimentally?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Predict binding free energy changes for mutations; validate via isothermal titration calorimetry (ITC) .
  • Synthetic Validation : Synthesize top-ranked computational hits and test activity in dose-response assays .

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